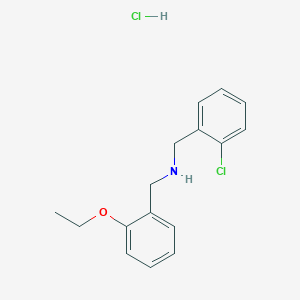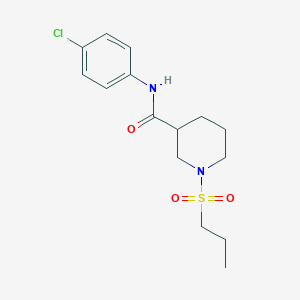![molecular formula C16H13N3O B5401507 3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B5401507.png)
3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one works by inhibiting the activity of certain enzymes in the body that are involved in inflammation and oxidative stress. This results in a reduction in the production of reactive oxygen species and pro-inflammatory cytokines, leading to a decrease in inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, leading to a decrease in inflammation and oxidative stress. 3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
実験室実験の利点と制限
One advantage of using 3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one in laboratory experiments is its ability to selectively target certain enzymes involved in inflammation and oxidative stress. This allows for more specific and targeted studies of these pathways. However, one limitation of using 3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one in these diseases and to determine its potential therapeutic applications. Additionally, there is a need for further studies on the safety and toxicity of 3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one in order to fully understand its potential use in laboratory experiments.
合成法
3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one can be synthesized through a series of chemical reactions. One common method involves the condensation of 4-(1H-triaziren-1-yl)aniline and 4-methylacetophenone in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one.
科学的研究の応用
3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties in various in vitro and in vivo studies. 3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.
特性
IUPAC Name |
(E)-3-(4-methylphenyl)-1-[4-(triazirin-1-yl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-12-2-4-13(5-3-12)6-11-16(20)14-7-9-15(10-8-14)19-17-18-19/h2-11H,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYBCRFFCRNBKR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(benzylsulfonyl)-2-pyrrolidinyl]pyridine](/img/structure/B5401451.png)

![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]azepane](/img/structure/B5401460.png)
![1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5401479.png)

![5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401486.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5401499.png)
![[3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol](/img/structure/B5401514.png)
![2-ethyl-7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401526.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5401532.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5401547.png)
